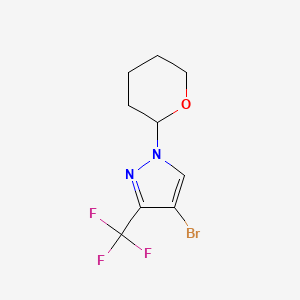
4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, an oxane ring, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Bromination: The bromine atom can be introduced using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the oxane ring: This can be done through nucleophilic substitution reactions where the oxane ring is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The oxane ring enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(oxan-2-yl)-2-methylimidazole
- 4-Bromo-1-(oxan-2-yl)-2-ethylimidazole
- 4-Bromo-1-(oxan-2-yl)-2-(iso-propyl)imidazole
Uniqueness
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C9H10BrF3N2O |
|---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C9H10BrF3N2O/c10-6-5-15(7-3-1-2-4-16-7)14-8(6)9(11,12)13/h5,7H,1-4H2 |
InChI Key |
IFOQDCIJCOHTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
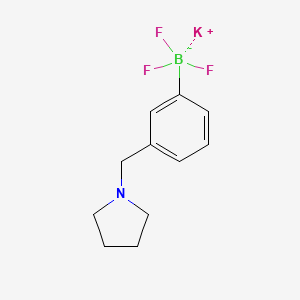
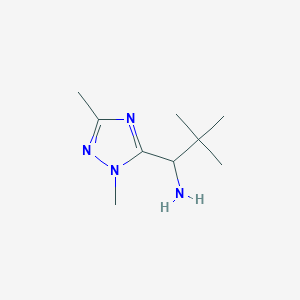

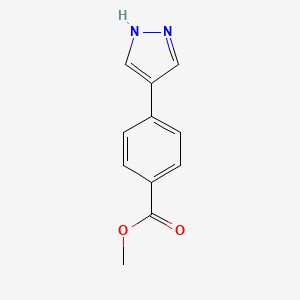
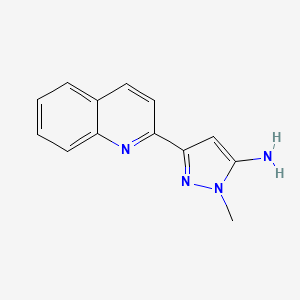
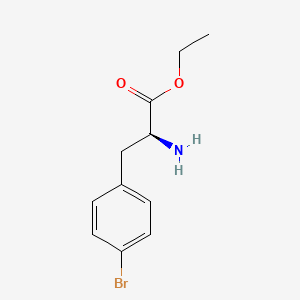
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
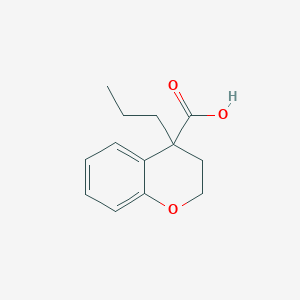
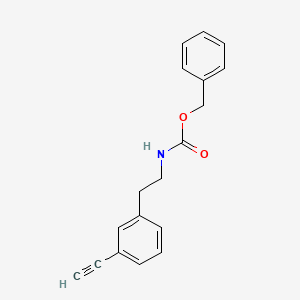
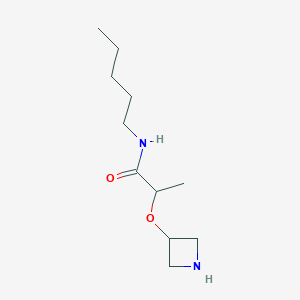
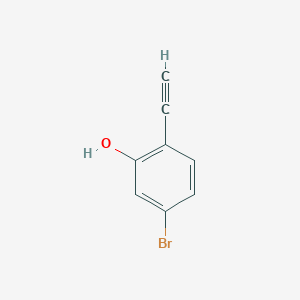
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
